4-Fluoro-2-phenylbenzofuran
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Overview
Description
4-Fluoro-2-phenylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
The synthesis of 4-Fluoro-2-phenylbenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of 2-alkynylphenols in the presence of a silver catalyst. For instance, the reaction of 4-alkyl-2-ynylphenol with silver triflate (AgOTf) and iodobenzene diacetate (PhI(OAc)2) in methanol at room temperature can yield 4-substituted benzofurans . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Fluoro-2-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Scientific Research Applications
4-Fluoro-2-phenylbenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-phenylbenzofuran involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The exact pathways and targets can vary depending on the specific application, but the compound’s ability to form stable interactions with biological molecules is a key factor in its efficacy .
Comparison with Similar Compounds
4-Fluoro-2-phenylbenzofuran can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with applications in phototherapy.
Angelicin: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
863870-89-7 |
---|---|
Molecular Formula |
C14H9FO |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
4-fluoro-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H9FO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
GZACZFRSOLDOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3F |
Origin of Product |
United States |
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